1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-dihydropyrrolo[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-3H,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQACMJEKYMFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrrolo 2,3 D Pyrimidin 2 3h One and Its Derivatives
Classical and Established Synthetic Approaches
Established synthetic routes have long provided access to the pyrrolo[2,3-d]pyrimidine core. These methods often involve the sequential construction of the bicyclic system through well-understood reaction mechanisms like condensation and annulation.
Cyclization Reactions with α-Haloketones
A foundational strategy in heterocycle synthesis involves the reaction of a binucleophile with a bifunctional electrophile. The cyclization of 4,5-diaminopyrimidines with α-dicarbonyl compounds or their equivalents, such as α-haloketones, represents a classical approach to forming fused pyrazine (B50134) rings (pteridines). By analogy, a plausible, though less commonly reported, route to the 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one scaffold involves the reaction of a 4,5-diaminopyrimidin-2(3H)-one with an α-haloketone. This reaction is expected to proceed via initial N-alkylation at the more nucleophilic 5-amino group, followed by an intramolecular condensation between the remaining amino group and the ketone carbonyl to form the pyrrole (B145914) ring.
However, the direction of cyclization in such reactions can be sensitive to the substitution pattern and reaction conditions. For instance, studies on the condensation of 4,5-diaminopyrimidine (B145471) derivatives with α-haloketones have sometimes resulted in the formation of pyrimido[4,5-b] mdpi.comrsc.orgoxazines instead of the expected pteridines or pyrrolopyrimidines. rsc.org This illustrates the complexities that can arise and may explain why this method is not as prevalent in the literature for the synthesis of this specific scaffold compared to other, more regioselective methods.
Condensation and Cyclization Processes
Condensation reactions are a cornerstone for the synthesis of the pyrrolo[2,3-d]pyrimidine nucleus. These methods can involve forming the pyrimidine (B1678525) ring onto a pyrrole precursor or vice-versa.
A direct and effective method involves the cyclo-condensation of a 2-amino-3-cyanopyrrole derivative with urea (B33335) or thiourea (B124793). ajol.info In this approach, heating a substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with urea results in the formation of the corresponding 4-amino-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one. ajol.info Similarly, using thiourea yields the 2-thioxo derivative. ajol.info
Another established condensation strategy begins with a pre-formed pyrrolo[2,3-d]pyrimidine and modifies it through substitution. A common precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, readily undergoes nucleophilic aromatic substitution (SNAr) at the C4 position. For example, reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in refluxing ethanol (B145695) yields the corresponding C4-aminated product. mdpi.com This intermediate can then be further elaborated, for instance, by converting the ester to a hydrazide and subsequently condensing it with various aldehydes to produce a diverse library of derivatives. mdpi.com This multi-step process relies on a key condensation step to build molecular complexity. mdpi.com Similarly, tricyclic pyrrolo[2,3-d]pyrimidinones can be synthesized by the condensation of 2-aminopyrroles with lactams using phosphorus oxychloride (POCl₃) as a dehydrating and activating agent. mdpi.com
Annulation Reactions
Annulation, the process of building a new ring onto an existing one, is a powerful strategy for constructing bicyclic heterocycles. In the context of pyrrolo[2,3-d]pyrimidines, this often involves modern cross-coupling reactions that have become established and reliable tools in organic synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-N coupling, are frequently employed. These reactions allow for the precise formation of a carbon-nitrogen bond, which can be a key step in the annulation process. For example, a series of pyrrolo[2,3-d]pyrimidine derivatives designed as covalent inhibitors of the epidermal growth factor receptor (EGFR) were synthesized using optimized Buchwald-Hartwig C-N cross-coupling reactions as the pivotal step. nih.gov This approach offers a versatile route to derivatives that would be difficult to access through classical condensation methods alone. nih.gov The strategic application of Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions allows for the modular assembly of complex derivatives from halogenated pyrrolopyrimidine precursors. mdpi.comnih.gov
Novel and Emerging Synthetic Strategies
Recent advances in synthetic methodology have focused on improving efficiency, reducing waste, and accessing novel chemical space. One-pot multicomponent reactions have emerged as a particularly powerful strategy for the rapid construction of complex molecules like pyrrolo[2,3-d]pyrimidines from simple starting materials.
One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants are combined in a single operation to form a product that contains portions of all starting materials, offer significant advantages over traditional linear syntheses. These benefits include higher atom economy, reduced reaction times, lower energy consumption, and simplified purification procedures.
A green approach for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been developed using β-cyclodextrin as a reusable, biomimetic catalyst in water. rsc.org This highlights the trend towards more environmentally benign synthetic protocols. Furthermore, 2-aminopyrroles, which serve as key precursors for the pyrrolo[2,3-d]pyrimidine ring system, can themselves be efficiently synthesized via novel three-component reactions. organic-chemistry.org
Arylglyoxal-Based Multicomponent Reactions
A particularly fruitful area of MCRs for this scaffold involves the use of arylglyoxals as a key building block. These reactions typically involve the one-pot condensation of a 6-aminopyrimidine derivative (such as 6-aminouracil), an arylglyoxal, and a third component with an active methylene (B1212753) group.
A robust method for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives involves the three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. This reaction proceeds efficiently in ethanol at 50 °C, catalyzed by tetra-n-butylammonium bromide (TBAB), to provide high yields of the desired products. The reaction is believed to proceed through an initial Knoevenagel condensation between the arylglyoxal and barbituric acid, followed by a Michael addition of the 6-aminouracil, and subsequent intramolecular cyclization and dehydration to form the final pyrrole ring.
The versatility of this approach is demonstrated by the variety of active methylene compounds that can be employed, leading to a wide range of substituents at the C5 position of the pyrrolo[2,3-d]pyrimidine core.
| Arylglyoxal (Ar) | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenyl | Barbituric acid | TBAB (5 mol%) | Ethanol | 95 |
| 4-Chlorophenyl | Barbituric acid | TBAB (5 mol%) | Ethanol | 92 |
| 4-Methylphenyl | Barbituric acid | TBAB (5 mol%) | Ethanol | 90 |
| 4-Methoxyphenyl | Barbituric acid | TBAB (5 mol%) | Ethanol | 93 |
| Phenyl | 1,3-Dimethylbarbituric acid | TBAB (5 mol%) | Ethanol | 85 |
| 4-Nitrophenyl | 1,3-Dimethylbarbituric acid | TBAB (5 mol%) | Ethanol | 82 |
Microwave-Assisted Syntheses
Microwave-assisted synthesis has emerged as a powerful technique for preparing pyrrolo[2,3-d]pyrimidinone derivatives, offering significant advantages such as reduced reaction times, improved yields, and alignment with green chemistry principles. derpharmachemica.comzenodo.org This method often facilitates one-pot, multi-component reactions, streamlining the synthetic process. derpharmachemica.com
A notable application involves a one-pot, three-component reaction of 5-aminouracil, 1,3-diketones, and phenylglyoxal (B86788) monohydrate derivatives under microwave irradiation using acetic acid as a solvent. derpharmachemica.com This approach yields the desired pyrrolo[2,3-d]pyrimidinone products in excellent yields (80-90%) within a short timeframe of only 30 minutes. derpharmachemica.comzenodo.org The efficiency of this protocol is highlighted by its high atom economy and the absence of a need for complex purification processes like column chromatography. derpharmachemica.comzenodo.org
Another example is the synthesis of 4-aminopyrrolo[2,3-d]pyrimidine analogues through the microwave-assisted condensation of substituted benzaldehydes with 4-aminopyrrolo[2,3-d]pyrimidine. bohrium.comresearchgate.netasianpubs.org This method provides a rapid and efficient route to new derivatives. bohrium.comresearchgate.net Furthermore, an efficient pathway for creating triarylated pyrrolo[2,3-d]pyrimidines has been developed utilizing a sequence of palladium-catalyzed cross-coupling reactions under microwave irradiation, demonstrating the technique's utility in complex multi-step syntheses. bohrium.com
| Reactants | Conditions | Yield | Reaction Time | Reference |
|---|---|---|---|---|
| N,N-dimethyl 5-aminouracil, 1,3-diketone, Phenylglyoxal monohydrate | Microwave irradiation, Acetic acid solvent | 80-90% | 30 minutes | derpharmachemica.comzenodo.org |
| Substituted benzaldehydes, 4-Aminopyrrolo[2,3-d]pyrimidine | Microwave irradiation | Not specified | Not specified | bohrium.comresearchgate.net |
| 4,6-Dichloropyrimidine (multi-step) | Microwave irradiation, Pd catalysts | High yields | Not specified | bohrium.com |
Catalyst-Free and Green Chemistry Approaches
In line with the principles of sustainable chemistry, catalyst-free and green approaches for the synthesis of pyrrolo[2,3-d]pyrimidines have been developed. These methods prioritize the use of environmentally benign solvents and promoters, high atom economy, and mild reaction conditions. rsc.org
One prominent green strategy involves the use of β-cyclodextrin as a reusable, biomimetic catalyst in water. rsc.org This system promotes the synthesis of pyrrolo[2,3-d]pyrimidine derivatives under mild conditions, yielding good product quantities in short reaction times. The use of water as an eco-friendly medium and the reusability of the β-cyclodextrin promoter are key advantages of this protocol. rsc.org
Furthermore, some syntheses can proceed without any catalyst at all. For instance, the multi-component reaction between 5-aminouracils, 4-hydroxy coumarin, and phenylglyoxal monohydrate can be conducted under catalyst-free conditions in acetic acid, particularly when enhanced by microwave irradiation. derpharmachemica.com This highlights a significant overlap between microwave-assisted techniques and green chemistry objectives. The development of such protocols, which avoid toxic catalysts and harsh solvents, represents a move towards more economical and environmentally responsible chemical manufacturing. researchgate.net
| Reactants | Conditions | Key Feature | Reference |
|---|---|---|---|
| Various aldehydes, malononitrile, barbituric acid | β-cyclodextrin, Water | Reusable promoter, eco-friendly solvent | rsc.org |
| 5-Amino uracils, 4-hydroxy coumarin, phenyl glyoxal (B1671930) monohydrate | Acetic acid, Microwave irradiation | Catalyst-free conditions | derpharmachemica.com |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic systems, including the pyrrolo[2,3-d]pyrimidine scaffold. Palladium and copper catalysts, in particular, enable a wide range of coupling reactions that are essential for both the construction and derivatization of the core structure.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, allowing for the introduction of diverse substituents onto the pyrrolo[2,3-d]pyrimidine nucleus. researchgate.net The Suzuki-Miyaura and Buchwald-Hartwig reactions are among the most powerful methods employed for this purpose. wikipedia.orgnih.gov
The Suzuki-Miyaura coupling is frequently used to introduce aryl or heteroaryl groups at specific positions of the heterocyclic core. nih.gov For example, the C-5 position of 5-iodo-7H-pyrrolo[2,3-d]pyrimidines can be smoothly arylated by reacting them with suitably substituted boronic acids in the presence of a palladium catalyst. nih.gov Similarly, a chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been reported as a key step in a multi-step synthesis. ntnu.no Various palladium catalysts, such as Pd(dppf)₂Cl₂ and XPhos Pd G2, have been effectively used in these transformations. ntnu.nomdpi.com
The Buchwald-Hartwig amination provides a robust method for forming C-N bonds, enabling the synthesis of various amino-substituted pyrrolo[2,3-d]pyrimidines. wikipedia.orgrsc.org This reaction has been optimized for synthesizing derivatives intended as kinase inhibitors. nih.gov For instance, SEM-protected precursors have been synthesized via the Buchwald-Hartwig cross-coupling between a key intermediate and a corresponding amine, using Pd(OAc)₂ as the catalyst and BINAP as the ligand. mdpi.com These reactions have significantly broadened the scope of accessible aryl amine structures, which were previously difficult to synthesize. wikipedia.org
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidines | Arylboronic acids | Not specified | nih.gov |
| Suzuki-Miyaura | SEM-protected iodinated intermediate | (6-chloropyridin-3-yl)boronic acid | PdCl₂(dppf) | mdpi.com |
| Buchwald-Hartwig | SEM-protected intermediate | Amines (e.g., benzylamine) | Pd(OAc)₂ / BINAP | mdpi.com |
| Buchwald-Hartwig | β-bromovinyl/aryl aldehydes & 6-amino-1,3-dialkyluracils | Intramolecular | Palladium catalyst | rsc.org |
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for conjugating molecules. rsc.orgnih.gov This reaction forms a stable 1,2,3-triazole ring, linking the pyrrolo[2,3-d]pyrimidine scaffold to other chemical entities. nih.govresearchgate.net
The CuAAC reaction has been employed to synthesize novel bis- and mono-pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net In these syntheses, heterocyclic azides are reacted with alkynes in the presence of a copper catalyst. researchgate.net Different catalytic systems can be used, including CuSO₄ with a reducing agent or copper(I) iodide with a base like N,N-diisopropylethylamine (DIPEA). researchgate.net This methodology is valued for its high selectivity, reliability, and the biocompatibility of the reagents involved, making it a powerful tool in medicinal chemistry and materials science. taylorfrancis.com The reaction proceeds efficiently, often at room temperature, to exclusively yield 1,4-disubstituted 1,2,3-triazoles. nih.gov
Functionalization and Derivatization Techniques of the Pyrrolo[2,3-d]pyrimidinone Core
Beyond the initial synthesis of the heterocyclic core, its subsequent functionalization and derivatization are crucial for developing new compounds with specific properties. bohrium.com A variety of techniques are employed to modify the pyrrolo[2,3-d]pyrimidinone scaffold.
Electrophilic and Nucleophilic Functionalization Strategies
The pyrrolo[2,3-d]pyrimidinone core can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Electrophilic substitution is a common strategy for derivatization. For example, halogenation of the pyrrole ring within the scaffold can be achieved using electrophilic halogenating agents. A series of 3-halo-substituted pyrrolo[2,3-d]pyrimidines have been prepared in high yields. mdpi.com Specifically, tricyclic pyrrolo[2,3-d]pyrimidinones can be halogenated at the C-3 position using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to yield the corresponding chloro, bromo, and iodo derivatives. mdpi.com
Nucleophilic substitution reactions are also pivotal. The chlorine atoms in precursors like 2,4-dichloropyrrolo[2,3-d]pyrimidine are susceptible to displacement by nucleophiles. The regioselectivity of these reactions can often be controlled by reaction conditions. For instance, in Suzuki reactions with 2,4-dichloropyrrolo[2,3-d]pyrimidine, performing the coupling at 60–70°C with 1.2 equivalents of an arylboronic acid leads to selective substitution at the C-4 position. researchgate.net Nucleophilic aromatic substitution has also been used to introduce amines, such as reacting a chloro-substituted precursor with (R)-2-methylpyrrolidine. acs.org In another example, a hydrazide intermediate was reacted with various halogen-substituted aldehydes to furnish a series of new derivatives. nih.govmdpi.com These strategies are fundamental for building molecular diversity from a common heterocyclic core. mdpi.com
| Reaction Type | Reagent | Position of Functionalization | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Halogenation (Chlorination) | N-chlorosuccinimide (NCS) | C-3 | 3-Chloro derivative | mdpi.com |
| Electrophilic Halogenation (Bromination) | N-bromosuccinimide (NBS) | C-3 | 3-Bromo derivative | mdpi.com |
| Electrophilic Halogenation (Iodination) | N-iodosuccinimide (NIS) | C-3 | 3-Iodo derivative | mdpi.com |
| Nucleophilic Substitution (Amination) | (R)-2-methylpyrrolidine | C-4 or C-2 (on chloro-precursor) | Amino derivative | acs.org |
Regioselective Derivatization at Core Positions (e.g., C2, C4, C5, C6, N7)
The functionalization of the 1H-pyrrolo[2,3-d]pyrimidine core at specific positions allows for the fine-tuning of its biological activity. Researchers have developed various regioselective strategies to introduce substituents at key carbon and nitrogen atoms.
C4 Position: The C4 position is frequently targeted for modification. Nucleophilic substitution of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor is a common strategy. For instance, reaction with ethyl 2-(4-aminophenyl)acetate (B8474992) can yield an intermediate that is further elaborated. nih.gov Amination of a protected 4-chloropyrrolopyrimidine with various amines, such as 1-(6-chloropyridin-3-yl)-N-methylmethanamine in the presence of a base like DIPEA, provides access to C4-substituted derivatives. nih.gov
C5 and C6 Positions: The pyrrole moiety of the scaffold, specifically the C5 and C6 positions, is amenable to functionalization through modern cross-coupling reactions.
C6-Arylation: A method for the regioselective C6 arylation of pyrrolo[2,3-d]pyrimidines with arylboronic acids has been developed. chemistryviews.org This reaction utilizes a Pd(OAc)₂ catalyst with TEMPO as an oxidant in a CF₃CO₂H solvent at room temperature. chemistryviews.org The process is believed to proceed through the formation of a Pd(CF₃CO₂)₂ intermediate, which reacts with the arylboronic acid, followed by a reaction at the C5 position, a 1,2-migration, deprotonation, and reductive elimination to yield the C6-arylated product. chemistryviews.org
C5-Arylation: Suzuki-Miyaura cross-coupling reactions are employed to introduce aryl groups at the C5 position. nih.govmdpi.com This typically involves reacting a C5-halogenated (e.g., iodo) pyrrolopyrimidine intermediate with a boronic acid in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as K₂CO₃. nih.govmdpi.com While effective, some studies have noted that 5-arylated pyrrolopyrimidines can exhibit lower biological activity in certain contexts compared to other isomers. nih.gov
C-H Diacetoxylation: A palladium-catalyzed C-H diacetoxylation of the pyrrolo[2,3-d]pyrimidine core has been reported, with the regioselectivity being critically dependent on the amount of sodium iodide used. researchgate.net This method provides a direct route to acetoxylated derivatives. researchgate.net
These regioselective reactions are essential for building libraries of compounds for structure-activity relationship (SAR) studies, as demonstrated in the development of kinase inhibitors where modifications at C4, C5, and C6 significantly impact potency and selectivity. nih.govmdpi.com
Table 1: Examples of Regioselective Derivatization Reactions
| Position | Reaction Type | Key Reagents | Product Type | Ref |
|---|---|---|---|---|
| C4 | Nucleophilic Substitution | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Amines (e.g., ethyl 2-(4-aminophenyl)acetate) | C4-amino derivatives | nih.gov |
| C4 | Amination | N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, Benzylamine | C4-amino derivatives | nih.gov |
| C5 | Suzuki-Miyaura Coupling | 5-iodo-pyrrolopyrimidine derivative, (6-chloropyridin-3-yl)boronic acid, Pd(dppf)Cl₂, K₂CO₃ | C5-aryl derivatives | mdpi.com |
| C6 | C-H Arylation | Arylboronic acids, Pd(OAc)₂, TEMPO, CF₃CO₂H | C6-aryl derivatives | chemistryviews.org |
| C6 | Suzuki-Miyaura Coupling | 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative, Boronic acids, Pd catalyst | C6-aryl derivatives | nih.gov |
| C5/C6 | C-H Diacetoxylation | Pd catalyst, NaI | Acetoxylated derivatives | researchgate.net |
Stereoselective Synthesis of Chiral this compound Analogues
The introduction of chirality into the 1H-pyrrolo[2,3-d]pyrimidine scaffold is a key strategy for enhancing potency and selectivity, particularly in the development of kinase inhibitors. Stereoselective synthesis allows for the precise control of the three-dimensional arrangement of substituents, which can lead to improved interactions with biological targets.
A notable approach involves the structure-guided design and synthesis of chiral derivatives targeting specific enzymes like Leucine-Rich Repeat Kinase 2 (LRRK2). acs.org In one study, optimization of a fragment-derived pyrrolo[2,3-d]pyrimidine led to the synthesis of a potent inhibitor by introducing a chiral moiety at the C6 position. The 6-((2R)-2-methylpyrrolidin-1-yl) derivative demonstrated a significant increase in potency. acs.org This highlights the importance of incorporating sp³ centers, which can reduce crystallinity and provide new vectors for further chemical elaboration. acs.org
Further development led to the synthesis of diastereomeric oxolan-3-yl derivatives. acs.org The synthesis of these specific stereoisomers allows for the exploration of how the spatial orientation of the substituent impacts biological activity and pharmacokinetic properties. The choice of a specific enantiomer or diastereomer can be critical for achieving the desired therapeutic profile while minimizing off-target effects. acs.org
Table 2: Examples of Stereoselective Synthesis
| Chiral Moiety | Target Position | Resulting Compound Type | Significance | Ref |
|---|---|---|---|---|
| (2R)-2-Methylpyrrolidin-1-yl | C6 | 6-((2R)-2-Methylpyrrolidin-1-yl)-pyrrolo[2,3-d]pyrimidine derivative | Potency breakthrough in LRRK2 inhibition | acs.org |
| Oxolan-3-yl | Not Specified | Diastereomeric oxolan-3-yl derivatives | Favorable in vitro pharmacokinetic profile | acs.org |
Reactivity and Reaction Mechanisms of 1h Pyrrolo 2,3 D Pyrimidin 2 3h One
Intramolecular and Intermolecular Reactivity Profiles
The reactivity of the 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one scaffold is influenced by the presence of multiple reaction centers, including the nitrogen atoms of both the pyrimidine (B1678525) and pyrrole (B145914) rings, the carbonyl group, and the carbon atoms of the heterocyclic core. mdpi.com This allows for a diverse array of both intramolecular and intermolecular reactions.
Intermolecular reactions are well-documented, with the pyrrolo[2,3-d]pyrimidine core serving as a versatile building block in organic synthesis. One-pot, three-component reactions provide an efficient route to highly functionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mxsemanticscholar.org For instance, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) yields polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. scielo.org.mx
The pyrrole moiety of the scaffold is susceptible to electrophilic substitution reactions. mdpi.com Furthermore, the pyrimidine ring can be functionalized through various coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are extensively used to introduce aryl, heteroaryl, and amino groups at different positions of the pyrrolo[2,3-d]pyrimidine nucleus. nih.govmdpi.comnih.gov For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be coupled with various amines and boronic acids to generate a library of substituted derivatives. mdpi.com Halogenation of the pyrrolo[2,3-d]pyrimidine core, for instance at the C5 position using N-iodosuccinimide (NIS), provides a handle for further functionalization through subsequent coupling reactions. nih.gov
The reactivity of the this compound core is summarized in the following table, which showcases various intermolecular reactions and the conditions employed.
| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| One-pot, three-component reaction | Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | scielo.org.mx |
| Suzuki-Miyaura Coupling | 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, (6-chloropyridin-3-yl)boronic acid | PdCl2(dppf) | 6-(6-Chloropyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | mdpi.com |
| Buchwald-Hartwig Coupling | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, Amines | Pd(OAc)2/BINAP | N-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines | nih.gov |
| Iodination | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | N-Iodosuccinimide (NIS) | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |
Information regarding the intramolecular reactivity of this compound, such as cyclization or rearrangement reactions, is less documented in the available literature.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving the this compound scaffold is crucial for optimizing reaction conditions and designing novel synthetic routes.
Computational studies have been primarily employed to understand the binding modes of pyrrolo[2,3-d]pyrimidine derivatives to biological targets, such as kinases. ntnu.noacs.org These studies, while not directly elucidating reaction mechanisms, provide insights into the non-covalent interactions that govern the stability of these molecules in biological systems. For instance, molecular docking has been used to predict the binding poses of derivatives within the active sites of enzymes. mdpi.com
A plausible mechanism for the one-pot synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines has been proposed, which involves an initial Knoevenagel condensation followed by an intermolecular condensation and subsequent cyclization. scielo.org.mx However, detailed computational studies to validate this proposed pathway for this compound are not extensively reported.
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical properties of this compound are not well-explored. There is a report on the electrochemical characterization of pyrrolo[1,2-c]pyrimidine (B3350400) derivatives, which are structural isomers of the title compound. researchgate.net This study utilized cyclic voltammetry and other techniques to investigate the redox processes of these molecules. However, direct information on the photochemical stability, photoreactions, or the electrochemical oxidation and reduction potentials of this compound itself is currently lacking in the scientific literature. Some pyrrolo[2,3-c]isoquinoline derivatives, which share a pyrrole ring, have been studied for their photophysical properties, including fluorescence. nih.gov
Computational and Theoretical Studies of 1h Pyrrolo 2,3 D Pyrimidin 2 3h One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational preferences of the 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one core. While specific DFT studies on the unsubstituted this compound are not extensively documented in publicly available literature, research on its derivatives provides valuable insights.
For instance, DFT calculations have been employed to study the optimized geometry and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of various pyrrolo[2,3-d]pyrimidine derivatives. ijcce.ac.ir These calculations are crucial for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key parameter that helps in determining the chemical reactivity; a smaller gap implies higher reactivity.
In studies of related pyrimidine (B1678525) derivatives, DFT methods like B3LYP with a 6-31G(d,p) basis set have been used to calculate quantum chemical parameters. nih.gov These parameters, including the energy of the HOMO and LUMO, the energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and global softness (σ), provide a comprehensive understanding of the molecule's electronic properties and its propensity to interact with other molecules.
Conformational analysis using quantum chemical methods helps in identifying the most stable three-dimensional arrangement of the atoms in the molecule. For the this compound scaffold, these calculations would reveal the planarity of the fused ring system and the preferred orientation of substituents. The planarity of the core structure is a critical factor for its interaction with biological targets, often through stacking interactions with aromatic amino acid residues in a protein's active site.
A study on 4-chloro-1H-pyrrolo[2,3-d]pyrimidine showed that the pyrrole (B145914) and pyrimidine rings are nearly coplanar, inclined to one another by a very small angle. nih.gov This planarity is a key feature of the scaffold.
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons; important for interactions with electron-deficient sites in a receptor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons; important for interactions with electron-rich sites in a receptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and the ability to form dipole-dipole interactions. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Helps in identifying regions prone to electrophilic and nucleophilic attack, guiding the design of interactions with a target. |
Molecular Dynamics Simulations of Scaffold Behavior
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of the this compound scaffold and its analogues in a simulated biological environment, typically in water. ntnu.no These simulations can predict the conformational changes of the scaffold, its flexibility, and its interactions with surrounding solvent molecules over time.
While specific MD studies focusing solely on the isolated this compound scaffold are not common, MD simulations are extensively used to investigate the stability of complexes formed between pyrrolo[2,3-d]pyrimidine-based inhibitors and their target proteins. nih.gov In such studies, the simulation can reveal how the scaffold is anchored in the binding pocket and how its substituents adapt their conformation to optimize interactions. nih.gov
The stability of the protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. nih.gov A stable RMSD suggests that the ligand remains bound in a consistent manner. Furthermore, analysis of the MD trajectory can provide information on the dynamic nature of hydrogen bonds and hydrophobic interactions between the ligand and the protein, which are crucial for binding affinity. mdpi.com
For the this compound scaffold, MD simulations can help understand its intrinsic flexibility. While the fused ring system is relatively rigid, substituents attached to it can have considerable conformational freedom. Understanding this flexibility is key to designing molecules that can adapt to the shape of a binding site.
Structure-Based Computational Design and Virtual Screening
Structure-based drug design and virtual screening are powerful computational techniques that leverage the three-dimensional structure of a biological target to identify and optimize potential drug candidates. The this compound scaffold has been a popular framework in such studies.
In a typical virtual screening campaign, a library of compounds containing the pyrrolo[2,3-d]pyrimidine core is docked into the active site of a target protein. nih.gov Molecular docking programs predict the preferred binding orientation of the ligand and estimate the binding affinity, usually in the form of a scoring function. proquest.com This allows for the rapid screening of thousands or even millions of compounds to prioritize a smaller, more manageable set for experimental testing.
For instance, virtual screening of pyrido[2,3-d]pyrimidine (B1209978) databases has been performed to identify novel inhibitors for targets like thymidylate synthase. proquest.com Similarly, the pyrrolo[1,2-a]quinazoline scaffold, a related heterocyclic system, was identified as a potential inhibitor of DNA gyrase B through virtual screening. acs.org
Structure-based design also involves the iterative modification of a lead compound to improve its binding affinity and selectivity. By analyzing the predicted binding mode of a this compound derivative, medicinal chemists can identify positions on the scaffold where modifications are likely to lead to more favorable interactions with the target. For example, adding a hydrogen bond donor or acceptor group to interact with a specific amino acid residue in the binding pocket can significantly enhance potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolo[2,3-d]pyrimidinone Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net QSAR models are widely used to predict the activity of newly designed compounds and to understand the structural features that are important for their biological effects. researchgate.net
Several QSAR studies have been conducted on pyrrolo[2,3-d]pyrimidine analogues. ijcce.ac.ir These studies typically involve a set of compounds with known biological activities, for which a variety of molecular descriptors are calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov
For example, a 3D-QSAR study on pyrrolopyridinone derivatives as Cdc7 kinase inhibitors resulted in models that could predict the biological activity of new compounds and provided contour maps that helped in interpreting the structure-activity relationship. ijcce.ac.ir These maps highlight regions where steric bulk, positive or negative charge, or hydrophobic character is favorable or unfavorable for activity, thus guiding the design of more potent inhibitors.
Table 2: Common Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Provided |
| Constitutional | Molecular weight, number of atoms, number of rings | Basic information about the composition of the molecule. |
| Topological | Connectivity indices (e.g., Wiener index, Randić index) | Describes the atomic connectivity within the molecule. |
| Geometrical | Molecular surface area, molecular volume, shape indices | Information about the 3D shape and size of the molecule. |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Describes the electronic properties and charge distribution. |
| Hydrophobic | LogP (octanol-water partition coefficient) | A measure of the molecule's lipophilicity. |
Prediction of Molecular Interactions and Binding Affinities (Preclinical)
The prediction of how a molecule like this compound or its derivatives will interact with a biological target is a cornerstone of preclinical computational drug discovery. Molecular docking is the primary tool used for this purpose. nih.gov
Docking studies can predict the binding pose of a ligand in the active site of a protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov For the pyrrolo[2,3-d]pyrimidine scaffold, docking studies have been used to rationalize the activity of inhibitors against a wide range of targets, including various kinases.
These studies often reveal key interactions, such as hydrogen bonds between the nitrogen atoms of the pyrimidine ring and backbone atoms of the protein's hinge region, a common binding motif for kinase inhibitors. mdpi.com The pyrrole ring can engage in van der Waals interactions or π-stacking with aromatic residues in the active site.
Beyond simple docking, more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of a protein-ligand complex. mdpi.com These methods, often applied to snapshots from MD simulations, provide a more accurate estimation of binding affinity by considering solvation effects. mdpi.com
In Silico ADMET Profiling (Preclinical)
In addition to predicting the interaction with a therapeutic target, computational methods are crucial for assessing the drug-like properties of a compound, a process known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Early in silico ADMET assessment helps to identify potential liabilities that could lead to the failure of a drug candidate in later stages of development.
For derivatives of this compound, various in silico models can predict a range of ADMET properties. These predictions are based on the compound's structure and physicochemical properties.
Table 3: Commonly Predicted ADMET Properties
| ADMET Property | In Silico Prediction Method/Model | Importance in Drug Development |
| Absorption | Prediction of human intestinal absorption (HIA), Caco-2 cell permeability. | Determines how well the drug is absorbed into the bloodstream after oral administration. |
| Distribution | Prediction of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, volume of distribution (VD). | Influences where the drug goes in the body and its availability at the target site. |
| Metabolism | Prediction of cytochrome P450 (CYP) enzyme inhibition or substrate specificity. | Determines how the drug is broken down in the body, affecting its half-life and potential for drug-drug interactions. |
| Excretion | Prediction of renal clearance. | Influences how the drug is eliminated from the body. |
| Toxicity | Prediction of mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), hepatotoxicity. | Identifies potential safety concerns. |
Several studies on pyrrolo[2,3-d]pyrimidine analogues have included in silico ADMET profiling. For example, some derivatives have been predicted to have good intestinal absorption but low permeability through the blood-brain barrier, which could be advantageous for drugs intended to act peripherally. Other studies have used tools like pkCSM and SwissADME to predict a wide range of pharmacokinetic and toxicity properties. These predictions, while not a substitute for experimental data, are invaluable for prioritizing compounds and guiding their optimization.
Molecular Interactions and Biological Target Engagement of 1h Pyrrolo 2,3 D Pyrimidin 2 3h One Analogues Preclinical Research
Enzyme Inhibition and Activation Studies (in vitro)
In vitro studies have been instrumental in elucidating the inhibitory profiles of 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one analogues against a range of enzymes, primarily focusing on kinases due to their critical role in cellular signaling pathways.
The pyrrolo[2,3-d]pyrimidine core is a versatile scaffold for developing inhibitors that target multiple kinases or exhibit high selectivity for a specific kinase. researchgate.netnih.gov
Colony-Stimulating Factor 1 Receptor (CSF1R): A series of highly selective pyrrolo[2,3-d]pyrimidines have been developed as potent CSF1R inhibitors, demonstrating subnanomolar enzymatic inhibition. nih.govacs.org One study reported a prototypic inhibitor with a CSF1R IC₅₀ of 1 nM. nih.gov Further optimization led to compounds like a benzyl (B1604629) alcohol derivative (compound 23) and a benzoic acid derivative (compound 45) with significant CSF1R inhibitory activity. nih.govacs.org Molecular hybridization strategies, combining fragments of the known CSF1R inhibitor Pexidartinib with the pyrrolo[2,3-d]pyrimidine nucleus, have yielded potent inhibitors like compound 12b , which showed low-nanomolar enzymatic activity. mdpi.com These inhibitors are often designed to target the autoinhibited, DFG-out conformation of the kinase, which can contribute to their high selectivity. nih.govacs.orgresearchgate.net
Leucine-Rich Repeat Kinase 2 (LRRK2): Fragment-derived pyrrolo[2,3-d]pyrimidines have been optimized to create potent LRRK2 inhibitors. For instance, the (2R)-2-methylpyrrolidin-1-yl derivative 18 was identified with a corrected Ki (cKi) of 0.7 nM for the LRRK2 G2019S mutant. acs.org
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her2): Many pyrrolo[2,3-d]pyrimidine analogues have been evaluated for their activity against EGFR and Her2. researchgate.netsnv63.ru One study synthesized a series of compounds where some, like 6f , 6l , and 6n , inhibited EGFR and Her2, among other kinases. researchgate.net Another compound, 4b , was found to effectively inhibit EGFR, outperforming the standard inhibitor erlotinib (B232) in the study. researchgate.net A derivative, 6i , showed selective dual inhibition of Her2 and VEGFR-2. researchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): This kinase is a frequent target for this class of compounds. researchgate.netsnv63.ru Several analogues have shown selective VEGFR2 inhibition, such as compounds 6j and 6c . researchgate.net Compound 4b also demonstrated effective VEGFR2 inhibition. researchgate.net
Cyclin-Dependent Kinases (CDK): The development of multi-kinase inhibitors often includes targeting CDKs. Compounds 6f , 6l , and 6n from a synthesized series showed inhibitory activity against CDK2. researchgate.net
Rearranged during Transfection (RET): While specific data on RET inhibition by this compound analogues is less prominent in the provided results, the general applicability of the pyrrolo[2,3-d]pyrimidine scaffold against a wide range of tyrosine kinases suggests potential for RET inhibition.
Interactive Data Table: Kinase Inhibition by this compound Analogues
| Compound/Analogue | Target Kinase | Reported Activity (IC₅₀/Ki) | Reference |
|---|---|---|---|
| Prototypic Inhibitor 1 | CSF1R | 1 nM (IC₅₀) | nih.gov |
| Derivative 18 | LRRK2 (G2019S) | 0.7 nM (cKi) | acs.org |
| Compound 4b | EGFR, VEGFR-2 | Effective inhibition | researchgate.net |
| Compound 6i | Her2, VEGFR-2 | Selective dual inhibition | researchgate.net |
| Compounds 6j , 6c | VEGFR-2 | Selective inhibition | researchgate.net |
| Compounds 6f , 6l , 6n | EGFR, Her2, VEGFR-2, CDK2 | Broad inhibition | researchgate.net |
| Compound 12b | CSF1R | Low-nanomolar enzymatic activity | mdpi.com |
While kinase inhibition is the primary focus, analogues of this scaffold have been investigated against other enzyme classes.
Carbonic Anhydrase: Research has shown that compounds with a sulfonamide group linked to a heterocyclic ring, similar in structure to some pyrrolopyrimidine derivatives, can act as potent carbonic anhydrase (CA) inhibitors. nih.gov While direct studies on this compound analogues as CA inhibitors were not found in the provided results, the structural similarities to known CA inhibitors like celecoxib (B62257) suggest this as a potential area for investigation. nih.gov
5α-reductase: No specific information was found in the provided search results regarding the inhibition of 5α-reductase by this compound analogues.
Receptor Binding and Modulation Assays (in vitro)
The primary mechanism of action for most of the studied this compound analogues involves direct interaction with the ATP-binding site of protein kinases, which are themselves receptors (receptor tyrosine kinases). nih.govsnv63.ru However, research has also explored their potential as modulators of other receptor types. For example, some pyrrolopyridine analogues have been investigated as cannabinoid (CB) receptor agonists. dntb.gov.ua Additionally, studies on 1H-pyrrolo[2,3-b]pyridine derivatives have identified potent inhibitors of fibroblast growth factor receptors (FGFRs), with one compound, 4h , showing IC₅₀ values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively. rsc.org
Protein-Ligand Interaction Profiling using Biophysical Techniques
Biophysical techniques are crucial for quantitatively measuring the thermodynamic and kinetic properties of the interactions between pyrrolo[2,3-d]pyrimidinone analogues and their protein targets.
Surface Plasmon Resonance (SPR): SPR is used to determine the binding affinities and kinetics of protein-ligand interactions. nih.gov It has been employed to evaluate the binding of engineered proteins, demonstrating its utility in characterizing the interactions of modified scaffolds. researchgate.net
Isothermal Titration Calorimetry (ITC): ITC is a powerful method for determining the dissociation constants (Kd) and thermodynamic parameters (enthalpy and entropy) of binding events. researchgate.nettainstruments.com It has been used to measure the binding affinities between transcription factors and DNA, and to characterize the binding of small molecules to RNA. nih.govresearchgate.net For example, ITC was used to confirm the binding of fluoroquinolone antibiotics to a model RNA and showed an excellent correlation between the total interaction energy and the binding free energy (ΔG). nih.gov
Structural Biology of Pyrrolo[2,3-d]pyrimidinone-Target Complexes
Understanding the three-dimensional structure of these analogues in complex with their biological targets is essential for structure-based drug design and optimization. nih.gov
X-ray crystallography provides high-resolution structural data of protein-ligand complexes, revealing detailed binding interactions.
The crystal structure of a pyrrolo[2,3-d]pyrimidine derivative (compound 23 ) in complex with CSF1R revealed that the compound binds to the inactive DFG-out conformation of the kinase. nih.govacs.org This information is critical for understanding the basis of the compound's high selectivity. nih.gov
In the development of LRRK2 inhibitors, X-ray structures of inhibitors complexed with a checkpoint kinase 1 (CHK1) surrogate were used to guide the optimization process. acs.org
Docking studies based on the crystal structure of Pexidartinib in CSF1R (PDB: 4R7H) have been used to predict the binding modes of new pyrrolo[2,3-d]pyrimidine analogues, showing similar ligand-protein interactions. mdpi.com
The crystal structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine has been determined, providing foundational structural information about the core scaffold. nih.govresearchgate.net
X-ray crystal structure analysis has guided the optimization of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffolds as potent inhibitors of Monopolar spindle 1 (MPS1) kinase. elsevierpure.comresearchgate.net
Solution-State NMR for Binding Studies
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the binding of small molecule ligands, such as this compound analogues, to their biological targets, typically proteins like kinases. This method provides detailed information on the atomic level about the binding interface, the affinity of the interaction, and conformational changes that may occur upon binding.
One of the primary NMR methods used for this purpose is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. nih.gov This experiment involves recording a series of NMR spectra, most commonly 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra, of a ¹⁵N-isotopically labeled protein while titrating in the unlabeled ligand. nih.gov As the ligand binds to the protein, it perturbs the local chemical environment of the amino acid residues at the binding site, causing changes (perturbations) in their corresponding chemical shifts in the NMR spectrum. nih.gov
By tracking these changes, researchers can map the ligand-binding site on the protein surface. Residues experiencing the most significant chemical shift changes are presumed to be at or near the binding interface. nih.gov Furthermore, under fast-exchange conditions, where the ligand binds and unbinds rapidly on the NMR timescale (typically for interactions with a dissociation constant, Kd, weaker than ~3µM), the observed chemical shift is a population-weighted average of the free and bound states. nih.gov This relationship allows for the quantitative determination of the binding affinity (Kd) by fitting the titration data to a binding isotherm. nih.gov
While ¹H-¹⁵N HSQC is the most common approach, other nuclei can also be observed. For instance, changes in ¹³C chemical shifts, particularly of methyl groups, can provide valuable insights into the binding event. nih.gov Although direct NMR studies detailing the binding of the specific "this compound" parent compound are not prevalent in the reviewed literature, the structural elucidation of its more complex analogues is routinely confirmed using ¹H-NMR and ¹³C-NMR, which forms the basis for any further binding studies. mdpi.commdpi.com The principles of CSP are broadly applicable and are a standard method for characterizing the interaction of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors with their target enzymes. nih.govnih.gov
Cellular Pathway Modulation in in vitro Systems (without therapeutic claims)
Analogues of this compound have been extensively studied in various in vitro systems to understand their effects on cellular pathways. These studies are fundamental to characterizing the biological activity of these compounds at the cellular level, independent of any potential therapeutic applications.
Anti-proliferative Activity in Cell Culture
A significant body of preclinical research has demonstrated the anti-proliferative activity of this compound analogues across a range of human cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit cell proliferation by 50%.
For example, a series of novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' showed promising cytotoxic effects. Compounds 5e, 5h, 5k, and 5l displayed IC₅₀ values between 29 and 59 µM against four different cancer cell lines. mdpi.com Another study on pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties found that compound 10a was highly potent against the PC3 prostate cancer cell line with an IC₅₀ of 0.19 µM, while compounds 10b and 9e were effective against MCF-7 breast cancer and A549 lung cancer cells with IC₅₀ values of 1.66 µM and 4.55 µM, respectively. mdpi.com
The introduction of different chemical groups to the core scaffold significantly influences potency. For instance, in a series of halogenated pyrrolo[3,2-d]pyrimidines (an isomer of the target scaffold), the 2,4-dichloro compound 1 had micromolar activity, which was enhanced 5- to 20-fold by adding an iodine atom at the C7 position (compound 2 ). mdpi.com This highlights the importance of specific substitutions for potent anti-proliferative effects.
Below is an interactive table summarizing the anti-proliferative activities of selected this compound analogues and related derivatives.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 5k | HepG2 | Liver Carcinoma | 29 |
| 10a | PC3 | Prostate Cancer | 0.19 |
| 10b | MCF-7 | Breast Cancer | 1.66 |
| 9e | A549 | Lung Cancer | 4.55 |
| Compound 2 | L1210 | Mouse Leukemia | 0.93 |
| Compound 2 | HeLa | Cervical Cancer | 0.92 |
| 8g | HT-29 | Colon Cancer | 4.01 |
| 8h | HT-29 | Colon Cancer | 4.55 |
Cell Cycle Analysis
Many this compound analogues exert their anti-proliferative effects by disrupting the normal progression of the cell cycle. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.
Research has shown that these compounds can induce cell cycle arrest at different phases. For instance, compound 5k was found to cause cell cycle arrest in HepG2 cells. rjeid.com Similarly, compounds 6f and 6n , from a series of pyrrolo[2,3-d]pyrimidine-hydrazone derivatives, also suppressed the cell cycle progression of HepG2 cells. nih.gov In another study, compound 9e was shown to induce cell cycle arrest in the G0/G1 phase in the A549 lung cancer cell line. mdpi.com In contrast, other related halogenated pyrimidine (B1678525) compounds have been observed to cause an arrest in the G2/M phase of the cell cycle. mdpi.com This interruption of the cell cycle prevents cancer cells from dividing and proliferating.
The specific phase of arrest can depend on the exact chemical structure of the analogue and the type of cell line being studied, suggesting that different analogues may engage with the cellular machinery in distinct ways to halt cell division.
Apoptosis Induction in Cell Lines
In addition to halting the cell cycle, many this compound analogues can induce programmed cell death, or apoptosis, in cancer cell lines. This is a key mechanism for eliminating cancerous cells.
The induction of apoptosis is often confirmed through various assays, such as Annexin V/Propidium Iodide (PI) staining, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov Mechanistic studies have provided insight into how these compounds trigger the apoptotic cascade. For example, treatment of HepG2 cells with compound 5k led to a significant increase in the levels of the pro-apoptotic protein Bax and the executioner caspase-3, while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. rjeid.com This shift in the Bax/Bcl-2 ratio is a classic indicator of the intrinsic apoptotic pathway.
Similarly, compounds 6f and 6n also triggered a notable elevation in caspase-3 and Bax proteins and a reduction in Bcl-2. nih.gov Compound 9e was also demonstrated to induce apoptosis in A549 cells through the intrinsic pathway, as evidenced by an increase in Bax, caspase-9, and caspase-3 expression, along with cleavage of PARP, a key substrate of activated caspase-3. mdpi.com These findings collectively indicate that a common mechanism of action for many biologically active this compound analogues is the induction of apoptosis through the modulation of key regulatory proteins in the apoptotic pathway.
Medicinal Chemistry and Rational Design Strategies Based on the 1h Pyrrolo 2,3 D Pyrimidin 2 3h One Scaffold Preclinical Focus
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel intellectual property, improving potency, and optimizing ADME (absorption, distribution, metabolism, and excretion) properties. The 1H-pyrrolo[2,3-d]pyrimidine core is itself a product of bioisosteric replacement, where the nitrogen at position 7 of a purine (B94841) is replaced by a carbon, creating a 7-deazapurine. eurekaselect.commdpi.com This modification can alter electronic properties and metabolic stability while preserving key hydrogen bonding interactions necessary for target binding. eurekaselect.commdpi.com
In drug discovery programs, scaffold hopping is employed to replace a central core structure with a chemically distinct one while retaining similar biological activity. This can lead to compounds with entirely new chemical DNA. For instance, in the search for inhibitors of the carboxylesterase Notum, a negative regulator of the Wnt signaling pathway, a scaffold-hopping approach was utilized starting from thienopyrimidine acids. nih.gov Various heterocyclic cores were explored to replace the thienopyrimidine scaffold, including pyrrolo[2,3-d]pyrimidines. While the pyrrolopyrimidine derivative 13 showed weak inhibition, its activity improved with substitutions at the 5- or 7-positions (14 , 15 ). nih.gov Ultimately, the pyrazolopyrimidine (17 ) and furano[2,3-d]pyrimidine scaffolds proved more potent in this specific context, demonstrating how systematic hopping can navigate chemical space to identify the most suitable core for a given target. nih.gov
Bioisosteric replacement of individual functional groups is also a common tactic. In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, various pyrazole (B372694) substitutions on the pyrrolo[2,3-d]pyrimidine core were explored. Replacing a 1,5-dimethyl-1H-pyrazol-4-yl group with a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl moiety (35 ) was not well-tolerated in terms of activity but did lead to a favorable reduction in human microsomal clearance, showcasing how bioisosteric changes can fine-tune pharmacokinetic properties. acs.org
| Compound Number | Scaffold | R Group | Notum IC₅₀ (µM) |
| 13 | Pyrrolo[2,3-d]pyrimidine | H | 250 |
| 14 | Pyrrolo[2,3-d]pyrimidine | 5-CO₂H | 50 |
| 15 | Pyrrolo[2,3-d]pyrimidine | 7-Bn | 100 |
| 17 | Pyrazolo[3,4-d]pyrimidine | H | 10 |
| Data sourced from a study on Notum inhibitors, illustrating the relative potency of different heterocyclic cores explored through scaffold hopping. nih.gov |
Fragment-Based Drug Discovery Approaches
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for lead generation. This approach screens libraries of low-molecular-weight compounds (fragments) to identify those that bind to a biological target, albeit often with low affinity. nih.govyoutube.com These initial "hits" are then optimized into more potent leads by "growing" the fragment, "linking" two or more fragments together, or "merging" fragments. nih.govnih.gov A key metric in FBDD is ligand efficiency (LE), which relates binding affinity to the size of the molecule, helping to prioritize fragments that offer a more efficient starting point for optimization. youtube.com
A notable application of FBDD involves the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. A fragment-derived pyrrolo[2,3-d]pyrimidine hit was optimized using structure-guided design, aided by X-ray crystal structures of the inhibitors bound to a LRRK2 surrogate kinase domain (CHK1). acs.org Starting from a phenyl-substituted core (12 ), optimization efforts focused on the 6-position of the pyrrolopyrimidine ring. Replacing the phenyl group with a 6-(pyrrolidin-1-yl) substituent (17 ) maintained ligand efficiency while introducing sp³ centers, which can improve physicochemical properties like solubility. acs.org Further elaboration led to the identification of the 6-((2R)-2-methylpyrrolidin-1-yl) derivative 18 , which demonstrated a significant potency increase, with a corrected Ki of 0.7 nM and a high ligand efficiency of 0.66. acs.org This success underscores the FBDD principle of building complexity from a simple, efficient core to achieve a highly potent lead compound. acs.org
The process of fragment evolution can be summarized in the following table:
| Compound Number | Substitution at C6 | LRRK2 G2019S cKᵢ (nM) | Ligand Efficiency (LE) |
| 12 | Phenyl | 110 | 0.54 |
| 17 | Pyrrolidin-1-yl | 30 | 0.53 |
| 18 | (2R)-2-Methylpyrrolidin-1-yl | 0.7 | 0.66 |
| Data illustrates the "fragment growing" strategy, where iterative modifications to the initial hit lead to a substantial improvement in potency and ligand efficiency. acs.org |
Lead Generation and Optimization Principles
Once a lead compound is identified, it undergoes extensive optimization to enhance its potency, selectivity, and drug-like properties. This process relies heavily on understanding the Structure-Activity Relationships (SAR), which describe how chemical modifications to a scaffold affect its biological activity. nih.govnih.gov
In the development of antitumor agents based on annelated pyrrolo-pyrimidine systems, a chemometrics-guided approach was used for lead optimization. nih.gov This method predicted that specific modifications would improve biological activity, leading to the synthesis of compounds like 8-[3-(piperidino)propyl]-4,10-dimethyl-9-phenyl-6-(methylsulfanyl)-3,4-dihydropyrimido[1,2-c]pyrrolo[3,2-e]pyrimidin-2(8H)-one , which showed significant efficacy against leukemia cell lines. nih.gov This highlights how computational tools can rationalize and accelerate the lead optimization process.
A more traditional SAR exploration was conducted on tricyclic pyrrolo[2,3-d]pyrimidinones as potential anticancer agents. mdpi.com Researchers synthesized and tested a series of compounds to probe the effects of different substituents on cytotoxicity. The study revealed that a saturated hexahydro ring scaffold and specific halogenation patterns were beneficial for activity against colon cancer cells. For example, derivatives 8f and 8g , which contain a bromine substituent on the phenyl ring and an azepine side-ring, displayed selective cytotoxicity against the HT-29 colon cancer cell line with IC₅₀ values of 4.55 and 4.01 µM, respectively. mdpi.com In contrast, further substitution at other positions diminished activity, demonstrating the fine balance required in molecular design. mdpi.com
| Compound Number | Key Structural Features | HT-29 IC₅₀ (µM) |
| 8f | Azepine ring, 4-Bromo on N-phenyl | 4.55 |
| 8g | Azepine ring, 4-Fluoro on N-phenyl | 4.01 |
| 10a | Halogenated (Cl) at C3 | 22.99 |
| 10b | Halogenated (Br) at C3 | >50 |
| This table demonstrates how modifications to the core structure and its substituents directly impact antitumor activity, a key principle of lead optimization. mdpi.com |
Design of Selective Modulators for Specific Biological Targets
A major goal in drug design is achieving selectivity for the intended biological target over other related proteins, which helps to minimize off-target side effects. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to create highly selective inhibitors, particularly for protein kinases.
One sophisticated strategy to achieve selectivity is to design inhibitors that bind to a specific conformational state of the target enzyme. nih.gov In the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a series of highly selective pyrrolo[2,3-d]pyrimidines was developed that preferentially binds to the inactive, "DFG-out" conformation of the kinase. nih.govacs.orgntnu.no This approach exploits the greater structural diversity among kinases in their inactive states compared to their highly conserved active states. This strategy led to compounds with subnanomolar inhibition of CSF1R and excellent selectivity against other kinases, including the closely related Platelet-Derived Growth Factor Receptor (PDGFR) family and the Epidermal Growth Factor Receptor (EGFR). nih.govntnu.no For example, introducing a pyridyl substituent at the C4 position was found to be beneficial for both CSF1R activity and selectivity over EGFR. ntnu.no
Similarly, in the pursuit of LRRK2 inhibitors, structure-based design was used to install substituents that would be tolerated by the LRRK2 binding site but not by other kinases. The introduction of a 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] group (32 ) on the pyrrolo[2,3-d]pyrimidine core yielded a potent compound with a cKᵢ of 2 nM. acs.org This work highlights how detailed structural knowledge of the target enables the rational design of selective modulators.
| Compound | Target | IC₅₀ or cKᵢ (nM) | Selectivity vs. Off-Target (Fold) | Off-Target (IC₅₀/cKᵢ) |
| Prototypic Inhibitor 1 ntnu.no | CSF1R | 1 | 20-fold vs EGFR | EGFR (20 nM) |
| Compound 25 ntnu.no | CSF1R | 0.4 | >25000-fold vs EGFR | EGFR (>10000 nM) |
| Compound 32 acs.org | LRRK2 | 2 | 1500-fold vs CHK1 | CHK1 (3000 nM) |
| Data showcasing the successful design of inhibitors with high selectivity for their intended kinase targets. acs.orgntnu.no |
Molecular Hybridization Strategies
Molecular hybridization involves the rational design of a single molecule by combining two or more pharmacophoric moieties from different bioactive compounds. mdpi.com The goal is to create a hybrid that possesses enhanced affinity, improved efficacy, or a dual mode of action compared to the individual parent molecules.
This strategy was effectively applied to generate novel CSF1R inhibitors. mdpi.comresearchgate.net Researchers merged structural fragments from Pexidartinib, a known CSF1R inhibitor, with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comscilit.com This design, supported by molecular docking studies, led to the synthesis of several hybrid compounds. The most potent of these, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) , exhibited low-nanomolar enzymatic activity and favorable ADME properties, highlighting its promise as a lead compound. mdpi.comresearchgate.net
A more advanced application of molecular hybridization is the design of dual-action molecules. Researchers have created hybrids of pyrrolo[2,3-d]pyrimidine and endoperoxide moieties. rsc.org The pyrrolo[2,3-d]pyrimidine scaffold is found in clinically used CDK4/6 inhibitors like Palbociclib and Ribociclib, while endoperoxides are known for their antitumor activity. The resulting hybrid, E2 , not only inhibited CDK6 with high potency (IC₅₀ = 6.1 nM) but also acted as a dual degrader, facilitating the targeted degradation of both Cyclin D1/3 and CDK4/6 via the ubiquitin-proteasome system. rsc.org This innovative strategy creates compounds with a novel mechanism of action distinct from traditional inhibitors. rsc.org
Emerging Applications and Future Research Directions for the Pyrrolo 2,3 D Pyrimidin 2 3h One Scaffold
Development of Chemical Probes and Biosensors
The intrinsic fluorescence of certain 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one derivatives makes them exceptional candidates for the development of chemical probes and biosensors. These tools are designed to detect and study biological molecules and processes with high sensitivity and specificity.
A key application lies in their use as fluorescent analogs of natural nucleosides. researchgate.net For instance, when incorporated into DNA or RNA strands, the fluorescence of these modified nucleosides is often quenched by interactions with neighboring bases. researchgate.net However, a change in the local environment, such as the binding of a protein or a conformational change in the nucleic acid, can lead to a significant increase in fluorescence. researchgate.net This "light-up" property provides a direct method for monitoring dynamic molecular events in real-time.
Derivatives like pyrrolo-dC have been successfully used as fluorescent analogs of deoxycytidine to investigate the intricate processes of DNA repair, the binding of transcription factors, and the activity of RNA polymerase. researchgate.netresearchgate.net The fluorescence of pyrrolo-dC is highly sensitive to base stacking interactions, making it a powerful probe for tracking strand separation and other conformational changes within the DNA double helix. researchgate.net
Furthermore, the pyrrolo[2,3-d]pyrimidin-2(3H)-one scaffold can be chemically modified to create even more sophisticated probes. Researchers have synthesized oligonucleotides containing pyrrolo-dC derivatives with alkynyl side chains. psu.edu These side chains can undergo "click reactions" to attach other reporter molecules, such as coumarin, creating dual-fluorescent probes with enhanced signaling capabilities. psu.edu Some derivatives have also been observed to form fluorescent nanoaggregates, a phenomenon that could be harnessed for developing novel sensing platforms. researchgate.net
| Probe Type | Structure/Derivative | Application | Key Finding |
| Fluorescent Nucleoside Analog | Pyrrolo-dC | Studying DNA-protein interactions and nucleic acid dynamics researchgate.net | Fluorescence is environmentally sensitive, "lighting up" upon changes in local conformation or binding events. researchgate.net |
| Click-Chemistry Handle | Alkynyl-pyrrolo-dC | Creating dual-reporter probes psu.edu | Allows for the conjugation of secondary fluorophores (e.g., coumarin) to the nucleoside. psu.edu |
| Nanoaggregate Sensor | Pyrrolo[2,3-d]pyrimidine derivatives | Potential for novel sensing platforms researchgate.net | Certain derivatives form fluorescent nanoaggregates, exhibiting aggregation-induced emission enhancement. researchgate.net |
Integration into Supramolecular Assemblies
The unique recognition and self-assembly properties of the this compound scaffold are being leveraged to construct complex and functional supramolecular structures. These are large, well-ordered molecular systems formed through non-covalent interactions.
A significant area of research involves the use of oligonucleotides containing pyrrolo[2,3-d]pyrimidin-2-one derivatives as programmable building blocks. By controlling the sequence of these modified DNA strands, scientists can direct the assembly of nanoparticles and proteins into highly organized, macroscopic materials. google.com This "DNA-based method" allows for the rational design of crystal lattices with tunable porosity and architecture, analogous to metal-organic frameworks (MOFs). google.com
This programmability extends to the engineering of protein crystals. By attaching specific DNA sequences containing modified nucleobases to the surfaces of proteins, researchers can control how the proteins orient themselves during crystallization. google.com This method, which combines DNA hybridization with natural protein-protein interactions, opens the door to creating multi-protein superlattices and catalytic frameworks where enzymes in a metabolic pathway could be precisely positioned to enhance reaction rates. google.com The ability to form these pure and perfectly monodisperse structures makes them ideal components for creating advanced supramolecular assemblies. google.com
| Assembly Type | Component | Principle | Potential Application |
| Nanoparticle Superlattices | Gold nanoparticles, DNA with modified bases | DNA hybridization directs the rational assembly of nanoparticles into ordered materials. google.com | Advanced materials with novel optical or electronic properties. |
| Programmed Protein Crystals | Proteins (e.g., GFP, enzymes), DNA linkers with modified bases | DNA ligands on protein surfaces control crystal packing and orientation. google.com | Biocatalytic frameworks, biosensors, and materials for structural biology. google.com |
| Core-Shell Nanoparticles | Protein core, oligonucleotide shell | Proteins serve as monodisperse synthons for building nanoparticle therapeutics. google.com | Targeted drug delivery and diagnostics. |
Materials Science Applications (e.g., organic electronics)
The potential of the this compound scaffold is beginning to be recognized in the field of materials science, particularly for applications in organic electronics. The electronic properties of materials are dictated by the arrangement and interaction of their constituent molecules, and the pyrrolo[2,3-d]pyrimidin-2-one core offers unique advantages in this regard.
Research has shown that certain derivatives can form fluorescent nanoaggregates and organic microcrystals. researchgate.net The ordered packing within these structures can facilitate charge transport, a key requirement for components in electronic devices. Scientists expect that these types of organic crystals have a promising future in the development of organic electronic components. researchgate.net
Furthermore, the ability to create highly ordered, self-assembled supramolecular structures using this scaffold is directly relevant to materials science. acs.org The precise, bottom-up construction of molecular architectures could lead to the development of novel organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials with tailored properties. The functionalization of the pyrrolo[2,3-d]pyrimidin-2-one core allows for fine-tuning of its electronic and photophysical characteristics, which is essential for optimizing the performance of these materials. researchgate.net
| Material Type | Derivative/Assembly | Relevant Property | Potential Device Application |
| Organic Microcrystals | Fluorescent pyrrolo[2,3-d]pyrimidine nanoaggregates researchgate.net | Ordered molecular packing, fluorescence researchgate.net | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) researchgate.net |
| Supramolecular Polymers | Self-assembled oligonucleotide chains google.comacs.org | Programmable architecture, charge transport pathways | Organic photovoltaics, sensors, molecular wires |
Future Perspectives in Academic Exploration of the Pyrrolo[2,3-d]pyrimidinone Core
The academic exploration of the this compound scaffold is poised for significant expansion. The foundational research into its applications in chemical probes, supramolecular chemistry, and materials science has revealed a versatile and highly adaptable molecular framework with considerable untapped potential.
Future research will likely focus on several key areas:
Multi-functional Probes: Moving beyond simple fluorescent reporters, researchers will aim to develop "smart" probes that can simultaneously sense multiple biological analytes or be activated by specific enzymatic processes. The ease of functionalization of the pyrrolo[2,3-d]pyrimidinone core provides a robust platform for integrating different sensing modalities. researchgate.net
Dynamic and Responsive Materials: The integration of these scaffolds into supramolecular assemblies will be explored to create dynamic materials that can change their structure or function in response to external stimuli like light, pH, or specific metal ions. researchgate.net This could lead to the development of molecular machines, controlled-release systems, and adaptive materials.
Advanced Electronic Materials: A deeper investigation into the solid-state properties of pyrrolo[2,3-d]pyrimidin-2-one derivatives is warranted. By systematically modifying the core and its substituents, researchers can build a comprehensive understanding of structure-property relationships, paving the way for the rational design of high-performance organic electronic materials. researchgate.net
Biomimetic Systems: The ability to organize proteins and other biomolecules using this scaffold opens avenues for creating complex biomimetic systems. These could be used to study biological processes in a controlled environment or to construct artificial enzymatic pathways with enhanced efficiency. google.com
The continued development of synthetic methodologies to create a wider diversity of polysubstituted pyrrolo[2,3-d]pyrimidinones will be crucial for advancing all these areas, providing a rich library of compounds for academic and industrial exploration. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one, and how do reaction conditions influence product purity?
- Methodological Answer : A one-pot synthesis using 5-aminouracil, dimedone, and phenylglyoxal hydrate in DMF under microwave heating (160°C, 20 min) yields 1H-pyrrolo[2,3-d]pyrimidine-2,4-dione derivatives. Controlled heating is critical to avoid side products like pyrimido[5,4-b]quinoline triones . A three-component reaction involving nitriles and alkylation agents (e.g., methyl iodide) can introduce substituents at the 5-position, but stoichiometric ratios must be optimized to prevent over-alkylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Key signals include NH protons (δ ~11.6–12.25 ppm) and aromatic protons (δ ~7.5–8.2 ppm). Substituents like methyl groups appear at δ ~2.3–3.5 ppm .
- FT-IR : Carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ and NH stretches at ~3100–3400 cm⁻¹ confirm core structural features .
- Elemental Analysis : Validates molecular formulas (e.g., C₂₀H₁₈ClN₅O₅) with <0.5% deviation .
Advanced Research Questions
Q. How can structural ambiguity in pyrrolo-pyrimidine derivatives be resolved during synthesis?
- Methodological Answer : When isomers (e.g., pyrrolo[2,3-d]pyrimidine vs. pyrimido[5,4-b]quinoline triones) form, use X-ray crystallography or NOESY NMR to distinguish regioisomers. For example, cross-peaks between NH and adjacent protons in NOESY confirm spatial proximity in the pyrrolo-pyrimidine core . Computational modeling (DFT) can also predict stability differences between tautomers .
Q. What strategies optimize regioselective functionalization at the 5- or 7-position of the pyrrolo-pyrimidine scaffold?
- Methodological Answer :
- Electrophilic Substitution : Use directing groups (e.g., methylsulfanyl) to favor functionalization at the 5-position. Methyl iodide alkylation of 5-(methylsulfanyl) derivatives achieves >90% selectivity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 7-position. Pd(PPh₃)₄ catalysis in DMF/H₂O (3:1) at 80°C yields 70–85% conversion .
Q. How do structural modifications impact biological activity in kinase inhibition studies?
- Methodological Answer : Substituents at the 5-position (e.g., trifluoromethyl or nitrophenyl groups) enhance binding to kinase ATP pockets. For example:
- CDK4/6 Inhibition : 5-Trifluoromethyl derivatives show IC₅₀ values <100 nM due to hydrophobic interactions .
- Antimicrobial Activity : Thiosemicarbazone derivatives (e.g., compound 5) exhibit MIC values of 4–8 µg/mL against Gram-negative bacteria by disrupting lipoprotein transport .
Q. What are the challenges in validating purity for early-stage research compounds like this compound?
- Methodological Answer : Use HPLC-MS with a C18 column (ACN/H₂O gradient) to detect impurities (e.g., alkylation byproducts). For example, methyl iodide reactions may produce N-methylated impurities requiring >95% purity thresholds for biological assays . TGA/DSC ensures thermal stability (decomposition >250°C) for storage .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for microwave-assisted reactions?
- Resolution : Variations in microwave power (e.g., 300 W vs. 600 W) and solvent choice (DMF vs. DMSO) impact reaction efficiency. For instance, DMF reduces side reactions compared to DMSO, improving yields from 60% to 85% . Replicate conditions with pre-dried solvents and inert atmospheres to minimize moisture-driven decomposition.
Q. Why do some pyrrolo-pyrimidine derivatives show inconsistent NMR splitting patterns?
- Resolution : Dynamic proton exchange (e.g., NH tautomerism) or paramagnetic impurities can broaden signals. Use deuterated DMSO with trace TFA to stabilize NH protons, or filter through silica gel to remove metal contaminants .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
